molecular formula C20H22N2O6S B2586407 [1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate CAS No. 785791-25-5

[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate

Cat. No.: B2586407
CAS No.: 785791-25-5
M. Wt: 418.46
InChI Key: YHOHFQYBEBZVJR-UHFFFAOYSA-N
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Description

[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dimethylsulfamoyl group, a methylanilino group, and a formylbenzoate moiety. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylsulfamoyl Intermediate: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl intermediate.

    Coupling with Methylaniline: The dimethylsulfamoyl intermediate is then coupled with 2-methylaniline under appropriate conditions to form the methylanilino derivative.

    Esterification with 4-Formylbenzoic Acid: The final step involves the esterification of the methylanilino derivative with 4-formylbenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-carboxybenzoate derivative.

    Reduction: 4-hydroxybenzoate derivative.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.

    [1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-nitrobenzoate: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[1-[5-(dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-13-5-10-17(29(26,27)22(3)4)11-18(13)21-19(24)14(2)28-20(25)16-8-6-15(12-23)7-9-16/h5-12,14H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOHFQYBEBZVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(C)OC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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